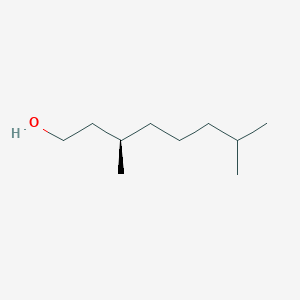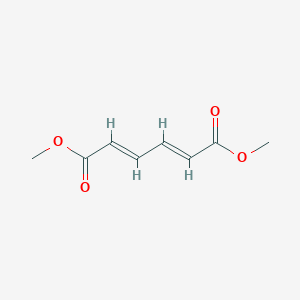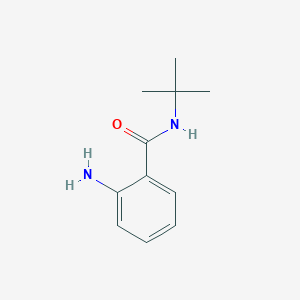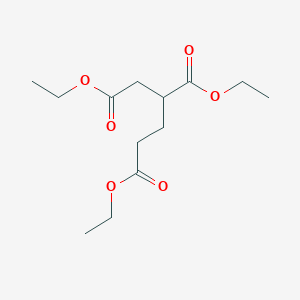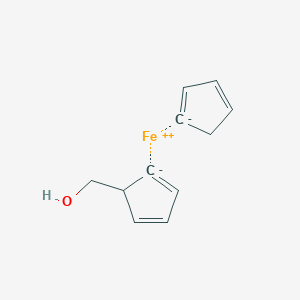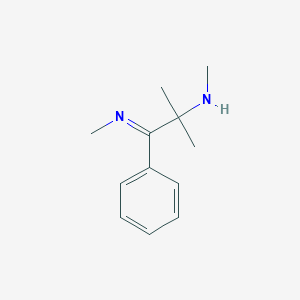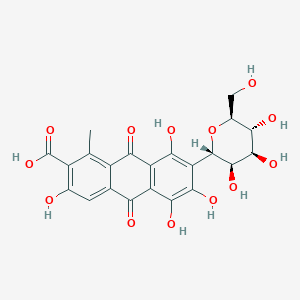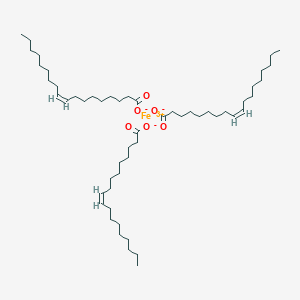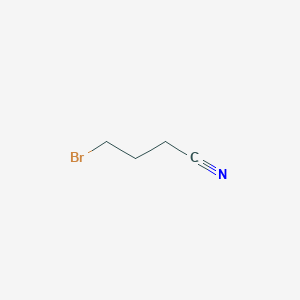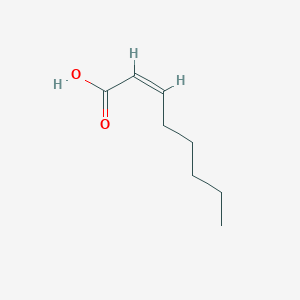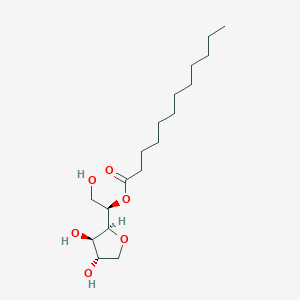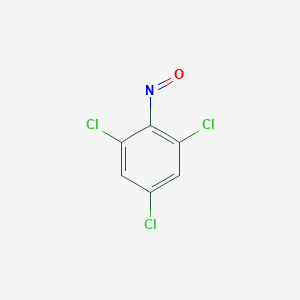
1,3,5-Trichloro-2-nitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trichloro-2-nitrosobenzene (TCNB) is a synthetic compound that is widely used in scientific research. It is a yellowish crystalline solid that is soluble in organic solvents such as chloroform and acetone. TCNB is a potent oxidizing agent that is commonly used as a reagent for the determination of reducing agents in biological samples.
Wirkmechanismus
1,3,5-Trichloro-2-nitrosobenzene is a potent oxidizing agent that reacts with thiol groups in proteins and other biomolecules. The reaction leads to the formation of disulfide bonds and other oxidative modifications. 1,3,5-Trichloro-2-nitrosobenzene-induced modifications can affect the structure and function of proteins, leading to changes in cellular signaling pathways and other physiological processes.
Biochemische Und Physiologische Effekte
1,3,5-Trichloro-2-nitrosobenzene-induced oxidative modifications can affect the structure and function of proteins, leading to changes in cellular signaling pathways and other physiological processes. In addition, 1,3,5-Trichloro-2-nitrosobenzene can induce DNA damage and lipid peroxidation, which can lead to cell death and tissue damage. 1,3,5-Trichloro-2-nitrosobenzene has been shown to induce oxidative stress in a variety of biological systems, including cells, tissues, and whole organisms.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,5-Trichloro-2-nitrosobenzene is a potent and specific oxidizing agent that is widely used in scientific research. It is relatively easy to synthesize and purify, and it can be used in a variety of experimental systems. However, 1,3,5-Trichloro-2-nitrosobenzene is also highly toxic and must be handled with care. In addition, 1,3,5-Trichloro-2-nitrosobenzene-induced oxidative modifications can be complex and difficult to interpret, requiring careful experimental design and data analysis.
Zukünftige Richtungen
There are many exciting directions for future research on 1,3,5-Trichloro-2-nitrosobenzene and its applications. One promising area is the development of new probes and reagents for the detection of oxidative stress in biological systems. Another area of interest is the use of 1,3,5-Trichloro-2-nitrosobenzene as a tool for studying the effects of oxidative stress on cellular signaling pathways and other physiological processes. Finally, there is a need for further studies on the toxicity and safety of 1,3,5-Trichloro-2-nitrosobenzene, particularly in the context of its use in laboratory experiments.
Synthesemethoden
1,3,5-Trichloro-2-nitrosobenzene is synthesized by the reaction of 1,3,5-trichlorobenzene with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out at low temperature and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trichloro-2-nitrosobenzene is widely used in scientific research as a reagent for the determination of reducing agents in biological samples. It is also used as a probe for the detection of oxidative stress in cells and tissues. 1,3,5-Trichloro-2-nitrosobenzene reacts with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bonds and other oxidative modifications. The extent of 1,3,5-Trichloro-2-nitrosobenzene-induced modifications can be used as a measure of oxidative stress in biological systems.
Eigenschaften
CAS-Nummer |
1196-13-0 |
|---|---|
Produktname |
1,3,5-Trichloro-2-nitrosobenzene |
Molekularformel |
C6H2Cl3NO |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
1,3,5-trichloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2H |
InChI-Schlüssel |
ASVJEKOYAPBKKG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N=O)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N=O)Cl)Cl |
Andere CAS-Nummern |
1196-13-0 |
Synonyme |
1,3,5-trichloro-2-nitrosobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



